1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium
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Overview
Description
ICI-D7288, also known as ZD7288, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It is widely used in physiological studies to investigate the role of HCN channels in various biological processes. The compound is known for its ability to reduce heart rate without impairing cardiac function and has been used in studies related to neuropathic pain .
Preparation Methods
The synthesis of ICI-D7288 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the reaction of 4-ethylphenylamine with 1,2-dimethyl-6-methylaminopyrimidinium chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
ICI-D7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed on ICI-D7288, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ICI-D7288 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of HCN channels.
Biology: Employed in research related to neuronal function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain and cardiac arrhythmias.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HCN channels
Mechanism of Action
ICI-D7288 exerts its effects by selectively blocking HCN channels. These channels are involved in the regulation of electrical activity in the heart and brain. By inhibiting HCN channels, ICI-D7288 reduces the hyperpolarization-activated cation current, leading to a decrease in heart rate and modulation of neuronal activity. The compound also affects sodium currents in certain neurons, which may contribute to its analgesic effects .
Comparison with Similar Compounds
ICI-D7288 is unique in its high selectivity for HCN channels. Similar compounds include:
Zatebradine hydrochloride: Another HCN channel blocker with similar effects on heart rate and neuronal activity.
Cilobradine hydrochloride: An HCN channel blocker used in research related to cardiac and neuronal functions.
Alinidine: An HCN channel blocker with antiarrhythmic effects
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C15H21N4+ |
---|---|
Molecular Weight |
257.35 g/mol |
IUPAC Name |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine |
InChI |
InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/p+1 |
InChI Key |
JABSKGQQWUDVRU-UHFFFAOYSA-O |
SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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